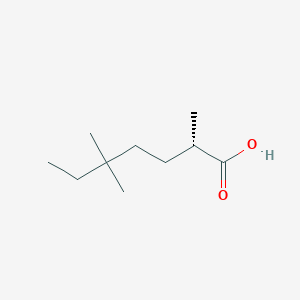

(2S)-2,5,5-Trimethylheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5,5-trimethylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-10(3,4)7-6-8(2)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXDZCSVQTYBNN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)CC[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Assignment and Elucidation of 2s 2,5,5 Trimethylheptanoic Acid

Spectroscopic Methods for Absolute and Relative Configuration Determination

The definitive assignment of the (2S) configuration of 2,5,5-trimethylheptanoic acid, along with the relative arrangement of its constituent atoms, relies on a combination of spectroscopic methods. These techniques provide detailed information on the chemical environment, connectivity, and through-space interactions of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can be used to establish the carbon-hydrogen framework and deduce stereochemical relationships.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C) for Structural Integrity

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in the structural elucidation of (2S)-2,5,5-trimethylheptanoic acid. These spectra confirm the presence of all expected atoms and their basic chemical environments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton. For instance, the proton attached to the chiral center at C2 would likely appear as a multiplet due to coupling with the neighboring protons. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom. The chemical shift of the carboxylic acid carbon (C1) would be significantly downfield (typically > 170 ppm). The signals for the other carbon atoms, including the chiral center at C2 and the quaternary carbon at C5, would appear at characteristic chemical shifts, confirming the carbon backbone of the molecule.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 2.4 - 2.6 | Multiplet | 1H |

| H-3 | 1.4 - 1.6 | Multiplet | 2H |

| H-4 | 1.2 - 1.4 | Multiplet | 2H |

| H-6 | 1.1 - 1.3 | Multiplet | 2H |

| C2-CH₃ | 1.1 - 1.2 | Doublet | 3H |

| C5-(CH₃)₂ | 0.8 - 0.9 | Singlet | 6H |

| H-7 | 0.8 - 0.9 | Triplet | 3H |

| COOH | 10 - 12 | Singlet (broad) | 1H |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| C-1 (COOH) | ~180 |

| C-2 | ~45 |

| C-3 | ~35 |

| C-4 | ~30 |

| C-5 | ~38 |

| C-6 | ~40 |

| C-7 | ~14 |

| C2-CH₃ | ~18 |

| C5-(CH₃)₂ | ~28 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships

While 1D NMR confirms the basic structure, 2D NMR techniques are indispensable for unambiguously assigning the signals and elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the molecule and confirming the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying the connectivity around quaternary centers, such as the C5 atom in this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space interactions between protons that are in close proximity. For this compound, NOESY could reveal correlations between the methyl protons at C2 and other protons along the heptanoic acid chain, helping to define the preferred conformation and the spatial relationship of the substituents.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the absolute configuration of a stereocenter.

Optical Rotation Measurements

Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The direction and magnitude of the rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. For this compound, a non-zero specific rotation value would be expected, and the sign of the rotation (dextrorotatory (+) or levorotatory (-)) would be a key piece of data for its characterization. The determination of the absolute configuration often involves comparing the experimentally measured optical rotation with that of known standards or with values predicted by computational methods.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Confirmation

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the stereocenters.

For this compound, the carboxylic acid chromophore would be the primary contributor to the ECD spectrum. The sign and intensity of the Cotton effects in the experimental ECD spectrum would be compared to the theoretically calculated spectrum for the (S) configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Mass Spectrometry (MS) for Isomeric Differentiation and Molecular Weight Confirmation

Mass spectrometry stands as a cornerstone technique for the structural elucidation of organic molecules, providing vital information on molecular weight and fragmentation patterns. For this compound, various MS methods are instrumental in confirming its identity and differentiating it from its isomers.

High-Resolution Mass Spectrometry (HRMS)

| Property | Value |

| Molecular Formula | C10H20O2 |

| Theoretical Exact Mass | ~172.1463 Da |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

Note: The exact mass is a calculated value and serves as a reference for experimental HRMS data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. For a carboxylic acid like this compound, common fragmentation pathways in positive ion mode often involve the loss of water (H₂O) and the carboxyl group (COOH). nih.gov In negative ion mode, decarboxylation is a common fragmentation. The specific fragmentation pattern, including the relative abundances of different fragment ions, can help in distinguishing between isomers, as the position of the methyl groups influences the stability of the resulting carbocations and thus the fragmentation pathways. nih.govresearchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| [M-H]⁻ | [M-H-CO₂]⁻ | 44 Da (CO₂) |

| [M+H]⁺ | [M+H-H₂O]⁺ | 18 Da (H₂O) |

Note: This table represents plausible fragmentation pathways for a trimethylheptanoic acid isomer based on general fragmentation rules for carboxylic acids.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry is a powerful tool for the analysis of complex mixtures and the separation of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like 2,5,5-Trimethylheptanoic acid, especially after derivatization to a more volatile ester (e.g., a methyl ester), GC-MS is a highly effective analytical method. chiraltech.com The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase, after which the mass spectrometer provides mass-to-charge ratio information for identification. The retention time in the chromatogram is a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds. nih.govresearchgate.net For this compound, reversed-phase LC could separate it from other components in a mixture. The use of tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, allowing for quantification even at low concentrations. nih.govresearchgate.netdalalinstitute.com Chiral liquid chromatography columns can be employed to separate enantiomers prior to MS detection.

X-ray Crystallography of Derivatives (if applicable)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. However, for a liquid or low-melting-point compound like this compound, obtaining a single crystal suitable for X-ray diffraction is challenging. A common strategy is to convert the acid into a crystalline derivative, for instance, by forming a salt with a heavy atom or an amide with a suitable chiral amine. If a suitable crystal of a derivative can be grown, the resulting crystallographic data provides unambiguous proof of the absolute stereochemistry at the C2 position. While no specific X-ray crystallographic data for derivatives of this compound were found in the searched literature, this technique remains a powerful, albeit not always feasible, method for stereochemical assignment.

Chemical Derivatization for Stereochemical Proof

Chemical derivatization is a powerful strategy to determine the absolute configuration of chiral centers, especially when X-ray crystallography is not viable. This involves reacting the chiral molecule with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be distinguished by spectroscopic or chromatographic methods.

Derivatization with Chiral Derivatizing Agents (CDAs) (e.g., Mosher's Acid, MTPA)

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used chiral derivatizing agent (CDA). springernature.com The carboxylic acid this compound would first need to be converted to a chiral alcohol or amine to react with Mosher's acid chloride. Alternatively, a chiral alcohol could be esterified with this compound. The resulting diastereomeric esters can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or separated by chromatography (e.g., HPLC). capes.gov.br

Formation of Diastereomeric Salts or Esters for Separation and Analysis

The resolution of a racemic mixture of 2,5,5-trimethylheptanoic acid into its individual enantiomers, this compound and (2R)-2,5,5-trimethylheptanoic acid, can be achieved by converting the enantiomers into a mixture of diastereomers. This is typically accomplished through two primary pathways: the formation of diastereomeric salts by reaction with a chiral base, or the formation of diastereomeric esters by reaction with a chiral alcohol. libretexts.org

A widely employed strategy for the resolution of racemic carboxylic acids is the formation of diastereomeric salts using an enantiomerically pure chiral amine. google.commdpi.com Common resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethanamine. google.comnih.gov

The reaction of racemic 2,5,5-trimethylheptanoic acid with an enantiomerically pure chiral base, for instance, (R)-1-phenylethanamine, results in the formation of two diastereomeric salts: ((R)-2,5,5-trimethylheptanoate)·((R)-1-phenylethanamine) and ((S)-2,5,5-trimethylheptanoate)·((R)-1-phenylethanamine). libretexts.org These diastereomeric salts possess different spatial arrangements and, consequently, have different physical properties, most notably solubility in various solvents. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org

The process involves dissolving the mixture of diastereomeric salts in a suitable solvent and allowing the less soluble salt to crystallize out of the solution. The more soluble salt remains in the mother liquor. After separation of the crystals by filtration, the individual diastereomeric salts can be treated with a strong acid, such as hydrochloric acid, to regenerate the enantiomerically pure carboxylic acid and the chiral amine. nih.gov

Table 1: Hypothetical Research Findings for the Resolution of Racemic 2,5,5-Trimethylheptanoic Acid via Diastereomeric Salt Formation with (R)-1-Phenylethanamine.

| Diastereomeric Salt | Melting Point (°C) | Solubility in Ethanol (g/100 mL at 25°C) |

|---|---|---|

| ((R)-2,5,5-trimethylheptanoate)·((R)-1-phenylethanamine) | 145-148 | 2.5 |

| ((S)-2,5,5-trimethylheptanoate)·((R)-1-phenylethanamine) | 132-135 | 5.8 |

An alternative or complementary approach to diastereomeric salt formation is the creation of diastereomeric esters. This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral alcohol in the presence of an acid catalyst or a coupling agent. wikipedia.org The resulting diastereomeric esters can then be separated and analyzed using chromatographic techniques, most commonly high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. nih.gov

For example, racemic 2,5,5-trimethylheptanoic acid can be esterified with a chiral alcohol such as (R)-(-)-2-butanol. This reaction yields two diastereomeric esters: (R)-2-butyl (R)-2,5,5-trimethylheptanoate and (R)-2-butyl (S)-2,5,5-trimethylheptanoate. These esters will have different interactions with the stationary and mobile phases in an HPLC column, leading to different retention times and allowing for their separation and quantification. nih.gov

Once the diastereomeric esters are separated, the absolute configuration of the original carboxylic acid can be determined by analyzing the elution order and comparing it to known standards or by using spectroscopic methods. The enantiomerically pure carboxylic acids can be recovered by hydrolysis of the separated esters. wikipedia.org

Table 2: Hypothetical HPLC Analysis Data for Diastereomeric Esters of 2,5,5-Trimethylheptanoic Acid.

| Diastereomeric Ester | Chiral Alcohol Used | HPLC Retention Time (min) |

|---|---|---|

| (R)-2-butyl (R)-2,5,5-trimethylheptanoate | (R)-(-)-2-butanol | 12.4 |

| (R)-2-butyl (S)-2,5,5-trimethylheptanoate | (R)-(-)-2-butanol | 14.1 |

Role of 2s 2,5,5 Trimethylheptanoic Acid As a Chiral Building Block

Incorporation into Complex Natural Product Architectures

The synthesis of complex natural products is a primary driver of innovation in organic chemistry. Chiral fragments, often derived from the "chiral pool" of naturally abundant molecules like amino acids and terpenes, are fundamental to this endeavor. Branched-chain fatty acids are integral components of numerous bioactive natural products, particularly those of marine origin.

Fatty Acid Moiety in Marine-Derived Cyclic Peptides and Depsipeptides

Marine organisms, particularly cyanobacteria, sponges, and tunicates, are prolific sources of cyclic peptides and depsipeptides with potent biological activities. Depsipeptides are cyclic structures containing both amide and ester bonds. Many of these molecules are lipopeptides, meaning they are acylated with a lipid or fatty acid side chain, which can be crucial for their biological function, often by facilitating membrane interaction.

While numerous unique fatty acid units have been identified in these marine metabolites, the specific incorporation of (2S)-2,5,5-Trimethylheptanoic acid is not prominently reported. For instance, the callipeltin family of cyclic depsipeptides, isolated from marine sponges, contains a different branched acid, (2R,3R,4S)-3-hydroxy-2,4,6-trimethylheptanoic acid. Similarly, the papuamides, which are HIV-inhibitory depsipeptides from marine sponges, feature a novel 2,3-dihydroxy-2,6,8-trimethyldeca-(4Z,6E)-dienoic acid moiety. The potent anticancer agent somocystinamide A, a disulfide dimer from marine cyanobacteria, also possesses a complex fatty acid-derived component originating from a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.

The table below lists examples of marine natural products containing branched-chain fatty acid moieties that are structurally related, but not identical, to this compound.

| Natural Product | Source Organism | Incorporated Fatty Acid Moiety |

| Callipeltin A | Marine Sponge (Callipelta sp.) | (2R,3R,4S)-3-Hydroxy-2,4,6-trimethylheptanoic acid |

| Papuamides A-D | Marine Sponge (Theonella sp.) | 2,3-Dihydroxy-2,6,8-trimethyldeca-(4Z,6E)-dienoic acid |

| Somocystinamide A | Marine Cyanobacteria | Complex PKS-derived fatty acid |

Precursor for Bioactive Polyketide Fragments

Polyketides are a large class of secondary metabolites synthesized through the decarboxylative condensation of short-chain carboxylic acid units, a process mechanistically similar to fatty acid biosynthesis. The biosynthesis is catalyzed by large, modular enzymes known as polyketide synthases (PKS). The structural diversity of polyketides arises from the use of different "starter" units (like acetate (B1210297) or propionate) and "extender" units, as well as various tailoring reactions such as reductions and cyclizations.

A branched-chain carboxylic acid like this compound could theoretically serve as a starter unit in a PKS assembly line, leading to the formation of a complex polyketide fragment with a distinctive branched terminus. However, specific examples of this compound acting as a direct precursor in the biosynthesis or total synthesis of a polyketide natural product are not documented in the available literature.

Application in the Synthesis of Pharmacologically Relevant Compounds

The demand for enantiomerically pure drugs has placed significant emphasis on asymmetric synthesis. Chiral building blocks are a cornerstone of this field, providing a reliable method for introducing stereocenters.

Enabling Access to Chiral Centers in Drug Candidate Scaffolds

A key strategy in drug development is the use of chiral pool synthesis, where a readily available, enantiopure molecule serves as the starting point for a synthetic route. This approach transfers the existing stereochemistry of the starting material to the final drug candidate, avoiding the need for chiral resolution or complex asymmetric catalysis steps. For a molecule like this compound, the (S)-configured stereocenter at C-2 could be incorporated into a larger drug scaffold. The carboxylic acid functional group provides a convenient handle for chemical modification, such as amide bond formation or reduction to an alcohol, to integrate the fragment into a target structure. Despite this potential, specific instances of its use in the synthesis of named drug candidates are not found in published studies.

Structure-Activity Relationship (SAR) Studies Through Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of analogs of a bioactive lead compound to understand how specific structural features contribute to its biological activity. For a natural product or drug candidate containing a fatty acid side chain, SAR studies often involve modifying the length, branching, and functional groups of that chain.

If a bioactive compound were to contain the 2,5,5-trimethylheptanoyl moiety, synthetic chemists could create analogs using other carboxylic acids to probe the importance of the chain length and the specific branching pattern for activity. For example, comparing an analog made with this compound to one made with a linear or differently branched acid could reveal critical insights for optimizing potency or other pharmacological properties. However, there are no specific SAR studies in the literature that focus on the synthesis of analogs based on the this compound scaffold.

Development of Novel Chiral Ligands and Organocatalysts

The development of new catalysts for asymmetric reactions is a major focus of chemical research. Chiral ligands, which coordinate to a metal center, and chiral organocatalysts, which are metal-free small molecules, are essential for controlling the stereochemical outcome of a reaction. Many successful ligands and organocatalysts are derived from the chiral pool. Their rigid structures and well-defined stereocenters create a specific chiral environment around the catalytic site, influencing how a substrate approaches and reacts.

In principle, this compound could be converted into derivatives that might serve as chiral ligands or organocatalysts. For example, reduction of the carboxylic acid to an alcohol, followed by conversion to an amine, could yield a chiral amine or amino-alcohol, which are common structural motifs in catalysis. The branched alkyl chain could provide a specific steric environment to influence enantioselectivity. Nevertheless, a search of the chemical literature does not reveal any reports on the development or application of chiral ligands or organocatalysts derived from this compound.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Sample Preparation and Derivatization for Enhanced Analysis

Effective sample preparation is critical for the successful analysis of (2S)-2,5,5-Trimethylheptanoic acid, as it serves to isolate the analyte from interfering matrix components and convert it into a form suitable for chromatographic analysis.

As previously mentioned, derivatization is a key step in the GC analysis of carboxylic acids. lmaleidykla.lt The two most common derivatization strategies are esterification and silylation.

Esterification involves converting the carboxylic acid into an ester, most frequently a methyl ester. aocs.org This reaction can be catalyzed by acids, such as boron trifluoride (BF3) in methanol (B129727) or methanolic hydrogen chloride. nih.govdtic.mil Diazomethane is another effective methylating agent, though it is highly toxic and explosive. nih.gov An alternative is the use of trimethylanilinium hydroxide (B78521) for "flash methylation" in the hot injector of the gas chromatograph. colostate.edu

Silylation replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. lmaleidykla.ltlmaleidykla.lt Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). lmaleidykla.ltsci-hub.seelsevierpure.comnih.govlmaleidykla.lt Silyl derivatives are highly volatile and thermally stable, making them ideal for GC analysis. lmaleidykla.lt

Table 3: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Type | Reagent | Resulting Derivative | Source |

|---|---|---|---|

| Esterification | Boron trifluoride (BF3) in alcohol | Alkyl Ester | nih.govnih.gov |

| Diazomethane | Methyl Ester | nih.gov | |

| Benzyl chloroformate (BCF) | Benzyl Ester | rsc.org | |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | lmaleidykla.ltlmaleidykla.lt |

Prior to analysis, this compound must be extracted from its sample matrix. For biological samples, complex lipids are first hydrolyzed to release the individual fatty acids. unco.edu A common approach for extraction is liquid-liquid extraction (LLE). nih.gov This typically involves acidifying the sample to protonate the carboxylic acid, making it more soluble in an organic solvent like methyl tert-butyl ether. nih.gov

Solid-phase extraction (SPE) is another widely used technique for purification. researchgate.net It can effectively separate fatty acids from other matrix components based on differences in their physical and chemical properties. researchgate.net More advanced microextraction techniques have also been developed. Headspace single-drop microextraction (HS-SDME) is a solvent-minimized approach that has been successfully applied to the analysis of short-chain fatty acids after derivatization. nih.govresearchgate.net

Advanced Detection and Quantification Techniques

The accurate detection and quantification of this compound in complex matrices, such as biological fluids or environmental samples, necessitate the use of advanced analytical methodologies. These techniques are essential for distinguishing between stereoisomers and providing precise concentration measurements, which is critical in fields like metabolomics and biomarker discovery. This section details two powerful analytical approaches: Capillary Electrophoresis (CE) for chiral separation and Quantitative Nuclear Magnetic Resonance (qNMR) for quantification.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the chiral resolution of charged molecules like carboxylic acids. The principle of CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. For the separation of enantiomers, which have identical physical and chemical properties in an achiral environment, a chiral selector must be added to the background electrolyte (BGE).

The enantioseparation of this compound and its (2R) enantiomer can be effectively achieved by incorporating a chiral selector into the BGE. The differential, transient interactions between the enantiomers and the chiral selector lead to different apparent mobilities, enabling their separation.

Methodology and Research Findings:

While specific studies on the chiral separation of this compound are not extensively documented, methodologies developed for other chiral aliphatic and branched-chain carboxylic acids can be adapted. Cyclodextrins (CDs) are the most commonly used chiral selectors for acidic compounds in CE due to their versatility and the wide range of available derivatives. nih.gov For a branched-chain aliphatic carboxylic acid like 2,5,5-trimethylheptanoic acid, derivatized cyclodextrins are often necessary to enhance enantioselectivity.

A potential CE method for the chiral separation of 2,5,5-trimethylheptanoic acid enantiomers would involve the use of a modified cyclodextrin (B1172386), such as succinyl-β-cyclodextrin or a hydroxypropyl-β-cyclodextrin, in the background electrolyte. The separation mechanism relies on the inclusion of the hydrophobic part of the analyte into the cyclodextrin cavity and interactions between the carboxyl group of the acid and the functional groups of the cyclodextrin.

A recent study on the chiral separation of various aliphatic and aromatic hydroxy acids demonstrated the effectiveness of vancomycin (B549263) as a chiral selector in CE. nih.gov This suggests that macrocyclic antibiotics could also be a viable option for the resolution of trimethylheptanoic acid enantiomers.

A systematic approach to method development would involve screening different types of chiral selectors and optimizing parameters such as the concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov Indirect UV detection is often employed for aliphatic carboxylic acids that lack a strong chromophore.

Table 1: Representative Capillary Electrophoresis Parameters for Chiral Separation of Branched-Chain Carboxylic Acids

| Parameter | Recommended Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50-60 cm total length | Standard for high-efficiency separations. |

| Background Electrolyte | 25-100 mM Phosphate or Borate buffer | Provides stable pH and conductivity. |

| pH | 5.0 - 7.0 | Ensures the carboxylic acid is in its anionic form for electrophoretic mobility. |

| Chiral Selector | 10-30 mM Succinyl-β-cyclodextrin or Hydroxypropyl-β-cyclodextrin | Provides chiral recognition through inclusion complexation. |

| Applied Voltage | 15-25 kV | Drives the separation with reasonable analysis times. |

| Temperature | 20-25 °C | Controls viscosity and influences interaction kinetics. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small, well-defined sample plug. |

| Detection | Indirect UV at 214 nm or 254 nm | Suitable for analytes lacking a strong chromophore. |

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance in a sample. Unlike chromatographic techniques, qNMR does not require an identical standard of the analyte for calibration, as the signal intensity is directly proportional to the number of nuclei contributing to the resonance.

For the quantification of this compound, ¹H qNMR is a suitable technique. The methodology involves the use of a certified internal standard with a known concentration and purity. The concentration of the analyte is then determined by comparing the integral of a specific analyte signal with the integral of a known signal from the internal standard.

To determine the enantiomeric excess (ee) of a chiral compound like 2,5,5-trimethylheptanoic acid, a chiral solvating agent (CSA) can be employed. The CSA interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra. This results in the splitting of signals for the enantiomers, allowing for their individual integration and the calculation of the enantiomeric ratio.

Methodology and Research Findings:

Research on the use of qNMR for the analysis of chiral carboxylic acids has demonstrated the effectiveness of various chiral solvating agents, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) and derivatives of diphenylprolinol. rsc.org These CSAs form hydrogen bonds with the carboxylic acid group, leading to observable chemical shift differences between the enantiomeric complexes in the ¹H NMR spectrum.

A typical qNMR experiment for determining the concentration and enantiomeric excess of this compound would involve dissolving a precisely weighed amount of the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A suitable chiral solvating agent would then be added to the solution.

The selection of a specific proton signal for quantification is crucial. For this compound, the proton at the C2 position (α-proton) would be an ideal candidate as it is a single proton and its signal is likely to be well-resolved and show significant chemical shift differences upon interaction with a CSA.

Table 2: Representative ¹H qNMR Parameters for the Analysis of this compound

| Parameter | Recommended Setting | Rationale |

| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |

| Solvent | CDCl₃ or DMSO-d₆ | Common deuterated solvents that dissolve the analyte and internal standard. |

| Internal Standard | Maleic acid or Dimethyl sulfone | Certified reference material with sharp, non-overlapping signals. |

| Chiral Solvating Agent | (R)- or (S)-Diphenylprolinol derivative | Forms diastereomeric complexes leading to signal splitting of enantiomers. |

| Pulse Sequence | Standard 1D ¹H with appropriate relaxation delay (D1) | Ensures complete relaxation of nuclei for accurate integration. |

| Relaxation Delay (D1) | 5 x T₁ (longest relaxation time) | Critical for accurate quantification. |

| Number of Scans | 16-64 | Improves signal-to-noise ratio. |

| Data Processing | Baseline and phase correction, integration | Essential for accurate quantification from the spectrum. |

The enantiomeric excess (% ee) can be calculated using the following formula, where I(S) and I(R) are the integrals of the signals corresponding to the (S) and (R) enantiomers, respectively:

% ee = [ (I(S) - I(R)) / (I(S) + I(R)) ] x 100

Computational Chemistry and Molecular Modeling Studies of 2s 2,5,5 Trimethylheptanoic Acid

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the behavior of a flexible molecule like (2S)-2,5,5-trimethylheptanoic acid. The molecule possesses several rotatable single bonds, primarily within its heptanoic acid backbone, leading to a vast number of possible three-dimensional arrangements, or conformers. Each of these conformers has a specific potential energy, and mapping these energies creates a complex energy landscape.

Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations, are employed to explore this landscape. By systematically rotating the dihedral angles of the molecule's backbone and calculating the corresponding energy, a potential energy surface can be generated. Minima on this surface correspond to stable, low-energy conformers.

For this compound, the key degrees of freedom include the rotation around the C2-C3, C3-C4, and C4-C5 bonds. The bulky tert-butyl group at the C5 position and the methyl group at the C2 position create significant steric hindrance, which heavily influences the preferred conformations. The lowest energy conformers will be those that minimize these steric clashes, often adopting a staggered arrangement along the carbon chain. The orientation of the carboxylic acid group is also crucial, as it can rotate and form intramolecular hydrogen bonds, further stabilizing certain conformations.

Due to the absence of specific published research on this exact molecule, a hypothetical table of low-energy conformers is presented below for illustrative purposes. This table demonstrates how data from a computational conformational search would be organized.

Table 1: Hypothetical Low-Energy Conformers of this compound This data is illustrative and not based on published experimental results.

| Conformer ID | Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 | 178.5° (anti) | 0.00 | 65.2 |

| 2 | -62.1° (gauche-) | 0.85 | 15.1 |

| 3 | 61.5° (gauche+) | 0.88 | 14.5 |

| 4 | -115.3° (skew) | 2.10 | 5.2 |

Stereochemical Prediction and Verification

Stereochemistry is a critical aspect of a molecule's identity, especially in biological contexts where interactions are highly specific. This compound has a single chiral center at the C2 position, meaning it exists as two enantiomers: (2S) and (2R). While chemical synthesis can be designed to produce a specific enantiomer, computational methods serve as a powerful tool for predicting and verifying the stereochemical outcome. acs.org

Computational techniques can predict chiroptical properties, such as optical rotation or electronic circular dichroism (ECD), which are unique for each enantiomer. By calculating these properties for a proposed structure (e.g., the 'S' enantiomer) and comparing the results to experimentally measured data, the absolute configuration can be confirmed. For instance, if the calculated optical rotation for the (2S) enantiomer is positive and the experimental value is also positive, it provides strong evidence for the correct stereochemical assignment.

This predictive power is crucial in drug design and natural product chemistry, where the biological activity of enantiomers can differ dramatically. acs.org Although experimental data for this compound is not publicly available for comparison, the following table illustrates how computational predictions for the two enantiomers would differ.

Table 2: Hypothetical Predicted Chiroptical Properties for Enantiomers of 2,5,5-Trimethylheptanoic Acid This data is illustrative and not based on published experimental results.

| Property | Predicted for (2S) Isomer | Predicted for (2R) Isomer | Expected Experimental Relationship |

|---|---|---|---|

| Optical Rotation [α]D | +15.8° | -15.8° | Equal magnitude, opposite sign |

| Major ECD Cotton Effect (nm) | 215 (+) | 215 (-) | Mirror-image spectra |

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding how it interacts with solvent molecules, which governs its solubility and transport properties. nih.gov

In a typical MD simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a set period, often nanoseconds to microseconds. nih.gov

For a molecule like this compound, which has a polar carboxylic acid head and a nonpolar alkyl tail, MD simulations in water would reveal distinct solvation patterns. Water molecules would be expected to form a structured hydration shell around the hydrophilic carboxylate group, engaging in hydrogen bonding. nih.gov In contrast, water molecules would organize differently around the hydrophobic trimethyl-heptyl tail to minimize disruption of the water network, a phenomenon known as the hydrophobic effect. Analysis of these simulations, through tools like the Radial Distribution Function (RDF), can quantify the density and structure of solvent molecules at different distances from the solute, providing a detailed picture of its immediate environment.

Table 3: Typical Parameters for a Molecular Dynamics Simulation This data is illustrative and not based on published experimental results.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | CHARMM36 / GROMOS54a7 | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P Water | Represents the explicit solvent molecules. |

| Simulation Box | Cubic, 10 Å padding | Defines the simulation volume with periodic boundary conditions. |

| Simulation Time | 100 ns | The duration over which the system's dynamics are observed. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Docking Studies with Relevant Protein Targets (focused on binding, not biological outcome)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding how a molecule like this compound might interact with biological targets. Given its structure as a fatty acid, relevant protein targets would include Fatty Acid-Binding Proteins (FABPs), which are involved in the transport of lipids within cells. biorxiv.orgnih.gov

The docking process involves placing the ligand into the protein's binding site in numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

For this compound, docking into a FABP would likely show the carboxylate head group forming key hydrogen bonds and salt bridges with polar or charged amino acid residues (like Arginine or Lysine) at the entrance of the binding pocket. nih.gov The long, branched alkyl tail would be buried deep within the protein's hydrophobic cavity, making favorable van der Waals contacts with nonpolar residues such as Leucine, Isoleucine, and Phenylalanine. nih.gov The stereochemistry at the C2 position would be critical; the (2S) and (2R) enantiomers would likely adopt slightly different positions or interactions within the binding site, leading to different docking scores and predicted binding affinities.

Table 4: Hypothetical Docking Results into a Fatty Acid-Binding Protein (FABP) Cavity This data is illustrative and not based on published experimental results.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

|---|---|---|---|

| This compound | -7.8 | Arg126, Tyr128 | Phe57, Ile104, Leu29 |

| (2R)-2,5,5-Trimethylheptanoic acid | -6.9 | Tyr128 | Phe57, Ile104, Leu29 |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

The pursuit of efficient and environmentally benign synthetic methods for chiral molecules like (2S)-2,5,5-Trimethylheptanoic acid is a paramount goal in modern chemistry. Traditional methods for creating branched-chain fatty acids, such as the malonic ester synthesis or those involving Grignard reagents, often suffer from drawbacks like the use of harsh reagents and the generation of significant waste, thereby having low atom economy. orgsyn.org

Future research is anticipated to focus on catalytic and biocatalytic pathways that adhere to the principles of green chemistry. One promising industrial approach for producing branched-chain fatty acids involves the isomerization of linear unsaturated fatty acids over solid acid catalysts like zeolites. researchgate.net This method can convert renewable feedstocks into valuable branched products. Adapting this technology to achieve the specific stereochemistry and branching pattern of this compound presents a considerable but valuable challenge.

A particularly innovative future direction lies in biocatalysis. The use of engineered enzymes or whole-cell systems could offer unparalleled stereoselectivity and milder reaction conditions. For instance, harnessing the power of polyketide synthases (PKS), which naturally produce a vast array of complex molecules from simple acyl-CoA units, could be a revolutionary approach. A patented method for producing trimethylpentanoic acid using a hybrid PKS demonstrates the feasibility of this strategy. google.com Developing a PKS system tailored for the synthesis of this compound would represent a significant advancement in sustainable chemical manufacturing.

| Synthesis Strategy | Core Principle | Potential Advantages |

| Catalytic Isomerization | Isomerization of linear fatty acids over zeolite catalysts. researchgate.net | Utilizes renewable feedstocks; potential for continuous processing. |

| Asymmetric Catalysis | Use of chiral catalysts to direct the formation of the (S)-enantiomer. | High enantiomeric purity; reduces separation costs. |

| Biocatalysis (PKS) | Engineered polyketide synthase (PKS) enzymes to build the carbon chain. google.com | High stereospecificity; mild, aqueous reaction conditions; sustainable. |

Exploration of New Derivatization Strategies for Enhanced Functionality

The carboxylic acid group of this compound is a versatile functional handle for chemical modification. Derivatization can transform the parent acid into a range of new molecules with tailored properties, such as altered solubility, reactivity, or biological activity. Future research will likely explore various derivatization strategies to unlock this potential.

Standard transformations of carboxylic acids can yield a variety of functional compounds. These include conversion to acyl chlorides, amides, esters, and anhydrides. vaia.com For instance, reacting the acid with thionyl chloride would produce the corresponding acyl chloride, a highly reactive intermediate for further synthesis. Amide derivatives, formed by reacting with various amines, could lead to new classes of surfactants or potential bioactive agents. Esterification with different alcohols could yield compounds with applications as specialty lubricants or plasticizers, leveraging the unique branched structure of the parent acid.

More complex derivatizations could involve creating heterocyclic structures, a common strategy in drug discovery. For example, reacting an acid derivative with appropriate reagents can lead to the formation of thiazole (B1198619) rings, a scaffold known to be present in various pharmacologically active compounds. google.com

| Derivative Class | Reagents/Reaction | Potential Functionality |

| Esters | Alcohol, Acid Catalyst | Lubricants, Plasticizers, Fragrances |

| Amides | Amine, Coupling Agent | Surfactants, Antimicrobials, Polymers |

| Acyl Halides | Thionyl Chloride, etc. | Reactive Intermediates for further synthesis |

| Anhydrides | Dehydrating Agent | Acylating Agents |

| Heterocycles | Multi-step synthesis | Pharmacological Scaffolds google.com |

Investigation into Undiscovered Biological Roles of Chiral Branched Fatty Acids

Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacterial species, particularly Gram-positive bacteria. rsc.org They play a crucial role in maintaining membrane fluidity and homeostasis, allowing bacteria to adapt to environmental stresses. wikipedia.org For example, Staphylococcus aureus synthesizes BCFAs to modulate its membrane fluidity, a process essential for its viability and infection dynamics. nih.gov

The specific structure of this compound—with its defined stereocenter and unique trimethyl branching pattern—suggests it could have undiscovered and highly specific biological roles. Future investigations could explore its potential as a modulator of bacterial membrane properties. It might act as an antimicrobial agent by disrupting membrane integrity or interfering with the natural BCFAs synthesis pathway in pathogenic bacteria. wikipedia.orgnih.gov The chirality of the molecule is particularly significant, as biological systems often exhibit stereospecific interactions. The (S)-enantiomer may have a different, more potent, or entirely distinct effect compared to its (R)-counterpart or a racemic mixture.

Beyond antimicrobial effects, BCFAs and their derivatives can function as biosurfactants. nih.govmdpi.com Research into whether this compound or its derivatives possess surfactant properties could open applications in biomedicine for disrupting biofilms or in the food industry as emulsifiers. nih.govmdpi.com

Expanding the Library of this compound Derivatives for Diverse Applications

Building upon the derivatization strategies outlined previously, a key research direction is the systematic expansion of the chemical library based on the this compound scaffold. The goal of this expansion is to generate a diverse set of molecules for screening in a wide range of applications, from materials science to pharmacology.

In drug discovery, the modification of natural acid scaffolds has proven to be a powerful strategy. For example, derivatives of dehydroabietic acid, a natural resin acid, have shown a remarkable spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. mdpi.com Similarly, creating a library of amides, esters, and other analogs of this compound for high-throughput screening could lead to the discovery of novel therapeutic agents. Given the role of BCFAs in bacteria, a primary focus would be on developing new antibiotics that target multidrug-resistant pathogens.

The applications are not limited to medicine. The unique physical properties imparted by the branched alkyl chain could be exploited in industrial applications. Derivatives could be tested as performance-enhancing additives in lubricants, as novel monomers for specialty polymers, or as components in personal care formulations, where they might offer advantages in texture and solubility. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. These computational tools can dramatically accelerate the design-make-test-analyze cycle for new molecules like derivatives of this compound. nih.gov

Furthermore, AI/ML models can predict the physicochemical and biological properties of virtual compounds before they are ever synthesized. By training a model on existing data, researchers could create a vast virtual library of this compound derivatives and predict their properties, such as antimicrobial activity, solubility, or toxicity. This in silico screening allows chemists to prioritize the most promising candidates for actual synthesis and testing. This integration of generative AI with automated synthesis platforms, using robotics and microfluidics, represents a frontier in chemical discovery, enabling the autonomous design and creation of novel, functional molecules. orgsyn.org

Q & A

Q. What synthetic strategies are effective for the stereoselective synthesis of (2S)-2,5,5-trimethylheptanoic acid?

To achieve stereoselective synthesis, asymmetric alkylation or enzymatic resolution can be employed. For example, chiral auxiliaries like Evans oxazolidinones can control the stereochemistry at the C2 position. Multi-step protocols involving Grignard reactions or hydrogenation (e.g., using palladium catalysts under hydrogen gas) may introduce methyl groups at C5 and C5' positions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, as demonstrated in multi-step syntheses of structurally related chiral carboxylic acids .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- NMR Spectroscopy : - and -NMR can confirm regiochemistry and methyl group positions. Coupling constants and NOE effects verify stereochemical assignments.

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives), ensuring >99% enantiomeric excess.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns, critical for distinguishing isomers .

Q. How can impurities or diastereomers be removed during purification?

Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates diastereomers. Recrystallization in solvents like ethanol or acetonitrile enhances purity by exploiting solubility differences. For challenging separations, preparative HPLC with chiral columns is recommended .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments between studies be resolved?

Conflicting stereochemical data may arise from improper NMR interpretation or crystallization artifacts. To resolve this:

- Perform X-ray crystallography to unambiguously determine absolute configuration.

- Compare experimental optical rotation with computational predictions (e.g., density functional theory).

- Validate results using independent synthetic routes or enzymatic assays sensitive to stereochemistry .

Q. What strategies stabilize reactive intermediates in multi-step syntheses of this compound?

- Low-Temperature Reactions : Conduct alkylation or esterification steps at −78°C to suppress side reactions.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect carboxylic acids during methyl group additions.

- In Situ Quenching : Trap unstable intermediates (e.g., enolates) with electrophiles immediately after formation .

Q. How can deuterium-labeled analogs of this compound be synthesized for metabolic studies?

- Isotope Incorporation : Replace specific protons with deuterium via catalytic deuteration (e.g., using Pd/C in DO/EtOD).

- Chiral Pool Synthesis : Start from deuterated chiral precursors (e.g., deuterated amino acids) to preserve stereochemistry.

- Analytical Validation : Use LC-MS/MS to confirm isotopic enrichment and assess metabolic stability in biological matrices .

Methodological Considerations

Q. What computational tools predict the physicochemical properties of this compound?

- LogP Calculation : Tools like MarvinSketch or ACD/Labs estimate lipophilicity, guiding solvent selection for reactions.

- pKa Prediction : Software such as SPARC provides approximate pKa values for carboxyl groups, critical for ionization-dependent purification.

- Molecular Dynamics : Simulate conformational stability to optimize crystallization conditions .

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

- Standardized Protocols : Use validated assays (e.g., enzyme inhibition IC) with internal controls.

- Metabolite Profiling : Identify degradation products via LC-HRMS to rule out false positives.

- Cross-Validation : Compare results from orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing this compound?

Q. How can open-data principles be reconciled with proprietary compound libraries in collaborative research?

- Controlled Access : Use data-sharing platforms (e.g., Figshare) with embargo periods or restricted access.

- Anonymization : Remove sensitive synthetic routes while disclosing structural and spectral data.

- Collaboration Agreements : Define intellectual property terms upfront to balance transparency and commercial interests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.